Cas no 63368-35-4 (1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride)
63368-35-4 structure
Product Name:1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride
Número CAS:63368-35-4
MF:C26H22ClO2P
Megavatios:432.878447055817
CID:959967
PubChem ID:22678680
Update Time:2025-04-19
1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride
- 3,4-Methylendioxybenzyltriphenylphosphoniumchlorid
- 3,4-methylenedioxybenzylidenemethylamine
- 3,4-methylenedioxybenzyltriphenylphosphonium chloride
- piperonal N-methylimine
- piperonylidenemethylamine
- PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1)
- [(2H-1,3-Benzodioxol-5-yl)methyl](triphenyl)phosphanium chloride
- NSC-140906
- (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride
- (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphoniumchloride
- F79786
- NSC140906
- AKOS024433971
- SCHEMBL5782493
- 1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium;chloride
- DTXSID30979513
- (1,3-Benzodioxol-5-ylmethyl)triphenyl-phosphonium chloride
- 63368-35-4
-
- Renchi: 1S/C26H22O2P.ClH/c1-4-10-22(11-5-1)29(23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)28-20-27-25;/h1-18H,19-20H2;1H/q+1;/p-1
- Clave inchi: BFNRPBPFNTZGOE-UHFFFAOYSA-M
- Sonrisas: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC1=CC=C2C(=C1)OCO2
Atributos calculados
- Calidad precisa: 432.10500
- Masa isotópica única: 432.105
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 5
- Complejidad: 459
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 18.5A^2
Propiedades experimentales
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- PSA: 32.05000
- Logp: 1.91340
1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01IA86-1g |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 1g |
$278.00 | 2024-04-22 | |
| Aaron | AR01IAGI-1g |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 1g |
$318.00 | 2025-02-13 | |
| 1PlusChem | 1P01IA86-250mg |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 250mg |
$135.00 | 2024-04-22 | |
| 1PlusChem | 1P01IA86-500mg |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 500mg |
$192.00 | 2024-04-22 | |
| Aaron | AR01IAGI-250mg |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 250mg |
$145.00 | 2025-02-13 | |
| Aaron | AR01IAGI-500mg |
PHOSPHONIUM, (1,3-BENZODIOXOL-5-YLMETHYL)TRIPHENYL-, CHLORIDE (1:1) |
63368-35-4 | 97% | 500mg |
$214.00 | 2025-02-13 |
1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride Literatura relevante
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
63368-35-4 (1,3-benzodioxol-5-ylmethyl(triphenyl)phosphanium,chloride) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos